1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one
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Overview
Description
1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one is a compound that belongs to the class of organic compounds known as imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a pyridine ring fused to an imidazole ring, with an ethanone group attached to the pyridine ring. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry .
Preparation Methods
The synthesis of 1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-methylimidazole with 2-bromo-5-chloropyridine under basic conditions to form the intermediate compound. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon and copper(I) iodide .
Scientific Research Applications
1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with nucleic acids, proteins, and other biomolecules, affecting various cellular pathways and processes .
Comparison with Similar Compounds
1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one can be compared with other imidazole derivatives, such as:
2-Methylimidazole: A simpler imidazole derivative with similar biological activities but lacking the pyridine ring.
5-Bromo-2-methylimidazole: Another derivative with a bromine substituent, which can affect its reactivity and biological properties.
1-(2-Pyridyl)imidazole: A compound with a similar structure but differing in the position of the pyridine ring attachment
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H11N3O |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-[5-(2-methylimidazol-1-yl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C11H11N3O/c1-8(15)11-4-3-10(7-13-11)14-6-5-12-9(14)2/h3-7H,1-2H3 |
InChI Key |
KWPKXWKCULDXLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=CN=C(C=C2)C(=O)C |
Origin of Product |
United States |
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